molecular formula C10H7F2NO3 B8164691 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene

1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene

Cat. No.: B8164691
M. Wt: 227.16 g/mol
InChI Key: AISYDEIPCRUFIY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a nitro group (-NO2), an ethynyl group (-C≡CH), and a difluoroethoxy group (-OCH2CH2F)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(2,2-difluoroethoxy)-2-ethynylbenzene using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar nitration techniques but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidation products.

  • Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen (H2) in the presence of a catalyst.

  • Substitution: The ethynyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and tin (Sn) in acidic conditions.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, dinitro compounds.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(2,2-Difluoroethoxy)-2-ethynyl-4-nitrobenzene can be compared to other similar compounds, such as:

  • 1-(2,2-Difluoroethoxy)-2-ethynylbenzene: Lacks the nitro group, resulting in different reactivity and properties.

  • 2-ethynyl-4-nitroanisole: Contains a methoxy group instead of the difluoroethoxy group, leading to variations in chemical behavior.

  • 4-nitrobenzene: A simpler compound without the ethynyl or difluoroethoxy groups, used as a reference in studies.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-2-ethynyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c1-2-7-5-8(13(14)15)3-4-9(7)16-6-10(11)12/h1,3-5,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISYDEIPCRUFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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